

A Comparative Guide to Human and Yeast Phosphoglycerate Mutase Structures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pgam

Cat. No.: B031100

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and functional properties of human and yeast phosphoglycerate mutase (PGM), crucial enzymes in the glycolytic pathway. Understanding the subtle differences between these orthologs can inform drug development strategies, particularly in the context of targeting metabolic pathways in fungal pathogens.

Introduction

Phosphoglycerate mutase (PGM) is a key enzyme in glycolysis, catalyzing the isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Both humans and the model organism *Saccharomyces cerevisiae* (baker's yeast) utilize a cofactor-dependent phosphoglycerate mutase (dPGM). Despite their conserved function, differences in their primary, secondary, and quaternary structures, as well as kinetic properties, exist. This guide explores these differences through a compilation of experimental data.

Structural Comparison

Human and yeast dPGM share a high degree of structural homology, but key differences are present in their amino acid sequence and quaternary structure.

Amino Acid Sequence Comparison

Human phosphoglycerate mutase 1 (**PGAM1**) and *Saccharomyces cerevisiae* PGM (GPM1) exhibit significant sequence similarity, reflecting their conserved function. A sequence alignment

reveals a high degree of identity and similarity, particularly around the active site residues.

Feature	Human PGAM1	Yeast GPM1
UniProt ID	P18669	N1P8B2
Length (amino acids)	254	247
Molecular Weight (Da)	28,804	27,609
Sequence Identity	~74% conserved vs. mammal form[1]	~74% conserved vs. mammal form[1]

Note: The exact percentage of sequence identity can vary slightly depending on the alignment algorithm and isoforms used.

Quaternary and Secondary Structure

While both enzymes are oligomeric, their subunit composition differs. Human **PGAM1** typically exists as a dimer, whereas yeast GPM1 is a tetramer.[2] Both enzymes are classified as alpha/beta proteins, with a characteristic "phosphoglycerate mutase-like" fold consisting of three main layers of alpha-helices and beta-sheets.[2]

Feature	Human PGAM1	Yeast GPM1
Quaternary Structure	Dimer[1]	Tetramer[2]
Secondary Structure	Alpha/Beta protein[2]	Alpha/Beta protein[2]
Fold Classification	Phosphoglycerate mutase-like	Phosphoglycerate mutase-like

Active Site and Catalytic Mechanism

The catalytic mechanism for dPGM in both humans and yeast involves a phosphohistidine intermediate. The active site contains two crucial histidine residues that facilitate the transfer of the phosphate group from the cofactor 2,3-bisphosphoglycerate (2,3-BPG) to the substrate.

The general mechanism can be summarized as follows:

- A phosphorylated histidine residue in the active site transfers its phosphate group to the C-2 position of 3-phosphoglycerate, forming a 2,3-bisphosphoglycerate intermediate.
- The phosphate group from the C-3 position of the intermediate is then transferred back to the same histidine residue, regenerating the phosphorylated enzyme and releasing the product, 2-phosphoglycerate.

Kinetic Properties

The kinetic parameters of human and yeast PGM have been characterized, revealing differences in their affinity for substrates and cofactors. It is important to note that kinetic values can vary depending on the experimental conditions such as pH, temperature, and ionic strength.

Kinetic Parameter	Human PGAM1 (Muscle Isoform)	Yeast GPM1
K _m for 3-PG	~200 μM	600 μM[3]
K _m for 2,3-BPG	0.069 μM	0.8 μM[3]

Note: These values are compiled from different studies and should be considered as approximate for comparative purposes.

Experimental Protocols

Protein Expression and Purification

Recombinant human and yeast PGM can be expressed in *E. coli* and purified using standard chromatographic techniques.

Protocol:

- Cloning: The genes encoding human **PGAM1** and yeast **GPM1** are cloned into a suitable expression vector (e.g., pET vector series).
- Transformation: The expression vector is transformed into a suitable *E. coli* expression strain (e.g., BL21(DE3)).

- Expression: Bacterial cultures are grown to an optimal density (OD600 of 0.6-0.8) and protein expression is induced with isopropyl β -D-1-thiogalactopyranoside (IPTG).
- Lysis: Cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization in a suitable buffer.
- Purification: The protein is purified from the cell lysate using a combination of affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.

X-ray Crystallography for Structural Determination

Determining the three-dimensional structure of PGM is achieved through X-ray crystallography.

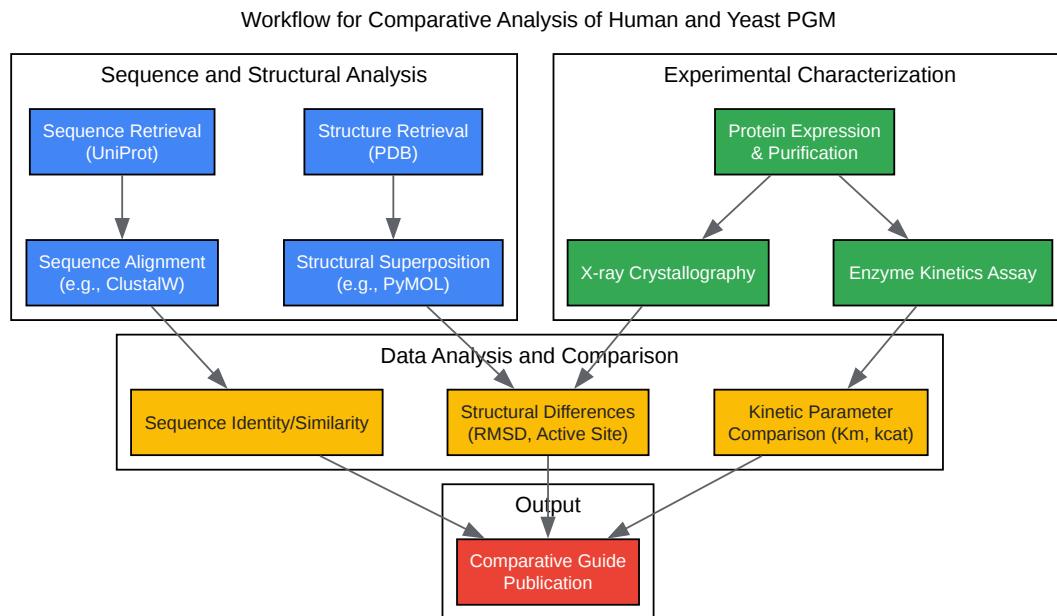
Protocol:

- Crystallization: Purified PGM is concentrated and subjected to crystallization screening using various precipitants, buffers, and salts. The hanging drop or sitting drop vapor diffusion method is commonly used.
- Data Collection: Suitable crystals are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction patterns are recorded on a detector.
- Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.
- Structure Solution and Refinement: The phase problem is solved using methods like molecular replacement, and an initial model of the protein is built. This model is then refined against the experimental data to obtain the final, high-resolution structure.

Enzyme Kinetics Assay

The activity of PGM is typically measured using a coupled enzyme assay.

Protocol:


- Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl₂, ADP, NADH, the substrate 3-phosphoglycerate, and the coupling enzymes enolase,

pyruvate kinase (PK), and lactate dehydrogenase (LDH).

- Initiation: The reaction is initiated by adding PGM to the mixture.
- Measurement: The conversion of 3-PG to 2-PG by PGM is coupled to the subsequent reactions catalyzed by enolase, PK, and LDH. The final step, the oxidation of NADH to NAD⁺ by LDH, is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.
- Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (K_m and V_{max}) are determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizing the Comparison Workflow

The following diagram illustrates a typical workflow for the comparative analysis of human and yeast phosphoglycerate mutase.

[Click to download full resolution via product page](#)

Caption: A flowchart outlining the key steps in the comparative analysis of human and yeast PGM.

Conclusion

While human and yeast phosphoglycerate mutases share a conserved catalytic mechanism and overall fold, notable differences exist in their primary sequence, quaternary structure, and kinetic properties. These distinctions, though subtle, can be exploited for the rational design of species-specific inhibitors, a promising avenue for the development of novel antifungal agents. This guide provides a foundational dataset and experimental framework to aid researchers in this endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [A Comparative Guide to Human and Yeast Phosphoglycerate Mutase Structures]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031100#comparing-human-and-yeast-phosphoglycerate-mutase-structures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

